4-Hydroxy-1-indanone (CAS 40731-98-4) is a highly valued bifunctional building block in pharmaceutical and fine chemical synthesis. Characterized by an indanone core with a phenolic hydroxyl group at the 4-position, it offers two orthogonal reactive sites: a nucleophilic phenolic hydroxyl (predicted pKa ~9.2) and an electrophilic ketone with an adjacent acidic alpha-carbon [1]. This dual reactivity makes it a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, steroid sulfatase inhibitors, and anti-inflammatory agents[2]. Commercially, it is prioritized for its high-yield synthetic accessibility from dihydrocoumarin, making it a scalable and cost-effective scaffold for industrial drug development [3].
Substituting 4-hydroxy-1-indanone with its close isomers, such as 5-hydroxy-1-indanone or 6-hydroxy-1-indanone, fundamentally alters both the synthetic pathway and the downstream pharmacological profile[1]. In API synthesis, the position of the hydroxyl group dictates the spatial vector of subsequent functionalization (e.g., etherification or sulfamoylation). For instance, in the development of benzylidene-1-indanone derivatives for inflammatory bowel disease (IBD) or steroid sulfatase inhibitors, shifting the hydroxyl from the 4- to the 5-position drastically changes the molecule's binding affinity and steric interactions within the target active site [2]. Furthermore, from a procurement perspective, the 4-hydroxy isomer is accessible via the direct rearrangement of dihydrocoumarin, whereas other isomers require different, often more costly, precursor streams [3].
The commercial viability of an indanone scaffold heavily depends on its synthetic accessibility. 4-Hydroxy-1-indanone can be efficiently synthesized via the aluminum chloride-induced rearrangement and cyclization of dihydrocoumarin, a readily available and inexpensive precursor, achieving yields of 85% to 95% at scale [1]. In contrast, the synthesis of 5-hydroxy-1-indanone typically requires the demethylation of 5-methoxy-1-indanone, which involves more expensive starting materials and additional synthetic steps [2]. This distinct synthetic route makes the 4-hydroxy isomer highly advantageous for bulk API manufacturing.
| Evidence Dimension | Synthesis Yield and Precursor Cost-Efficiency |
| Target Compound Data | 85-95% yield via direct rearrangement of dihydrocoumarin |
| Comparator Or Baseline | 5-Hydroxy-1-indanone (requires multi-step synthesis or demethylation of costlier 5-methoxy-1-indanone) |
| Quantified Difference | Eliminates the need for methoxy-precursor demethylation, utilizing a highly efficient single-stage core rearrangement |
| Conditions | Industrial scale-up conditions (e.g., AlCl3-mediated cyclization or acid-catalyzed hydrolysis/cyclization) |
Enables highly cost-effective, bulk procurement of the indanone building block for large-scale API manufacturing.
Unlike unsubstituted 1-indanone, 4-hydroxy-1-indanone provides two distinct, orthogonally addressable reaction sites: a phenolic hydroxyl group (predicted pKa ~9.2) and a reactive ketone/alpha-carbon system . This allows chemists to perform sequential modifications, such as O-alkylation or sulfamoylation at the 4-position, followed by Knoevenagel condensation or halogenation at the 2-position [1]. The specific spatial relationship between the 4-hydroxyl and the cyclopentanone ring prevents unwanted intramolecular cyclization that can complicate the reactivity of other isomers.
| Evidence Dimension | Orthogonal Reactive Sites |
| Target Compound Data | Bifunctional (Phenolic OH + Ketone alpha-carbon) |
| Comparator Or Baseline | 1-Indanone (Monofunctional ketone) |
| Quantified Difference | Provides an additional nucleophilic site (OH) for derivatization without interfering with alpha-carbon reactivity |
| Conditions | Standard organic synthesis conditions (e.g., sequential O-alkylation and condensation) |
Reduces the number of synthetic steps required to build highly functionalized indane systems in pharmaceutical discovery.
In the design of targeted therapeutics, such as steroid sulfatase inhibitors or TNF-alpha inhibitors, the positional isomerism of the indanone core is critical. The 4-hydroxyl group provides a specific spatial trajectory for substituents that is geometrically distinct from the 5- or 6-positions [1]. Studies on indanone derivatives demonstrate that shifting the functionalization from the 4-position to the 5-position alters the molecule's interaction with the target protein's active site, directly impacting the IC50 profile and overall efficacy [2].
| Evidence Dimension | Pharmacophore Spatial Orientation |
| Target Compound Data | 4-position substitution vector |
| Comparator Or Baseline | 5-hydroxy-1-indanone (5-position substitution vector) |
| Quantified Difference | Fundamentally alters the steric profile and hydrogen-bonding trajectory of the resulting API |
| Conditions | Structure-Activity Relationship (SAR) studies in drug discovery |
Buyers synthesizing specific target libraries must procure the exact 4-hydroxy isomer to maintain the required structure-activity relationship.
Leveraging its high-yield synthesis from dihydrocoumarin, 4-hydroxy-1-indanone is an ideal starting material for the large-scale production of indane-based pharmaceuticals, offering superior processability and cost-efficiency compared to other isomers [1].
Utilized as a core scaffold where the 4-hydroxyl group is derivatized (e.g., into a sulfamate or ether) to precisely interact with the active sites of enzymes like steroid sulfatase or various kinases, strictly relying on the 4-position's spatial vector[2].
Employed in the synthesis of 2-benzylidene-1-indanone derivatives, where the orthogonal reactivity of the ketone and the specific orientation of the 4-hydroxyl group are critical for optimizing TNF-alpha inhibition and treating inflammatory bowel disease [3].
Irritant